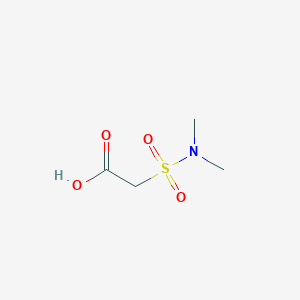

Dimethylsulfamoyl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylsulfamoyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-5(2)10(8,9)3-4(6)7/h3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDCHEUESAYNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010816-12-2 | |

| Record name | 2-(dimethylsulfamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethylsulfamoyl-acetic Acid for Biological Interrogation

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of Dimethylsulfamoyl-acetic acid. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology who are interested in the exploration of novel sulfonamide-containing compounds. This guide outlines a plausible synthetic pathway, detailed analytical characterization methods, and proposes initial biological screening strategies to elucidate the therapeutic potential of this molecule. The content is structured to offer not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and build upon the presented methodologies.

Introduction: The Scientific Rationale for Investigating this compound

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The incorporation of a sulfamoyl moiety (R-SO₂-NR'R'') into a molecule can significantly modulate its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] this compound, a molecule combining a dimethylsulfamoyl group with an acetic acid functionality, presents an intriguing scaffold for biological investigation. The acetic acid portion offers a handle for further chemical modification and potential interaction with biological targets, while the dimethylsulfamoyl group can impart unique pharmacological characteristics.

This guide will first detail a proposed synthetic route for this compound, drawing upon established principles of organic chemistry. Subsequently, a comprehensive characterization workflow will be presented, outlining the expected spectroscopic and spectrometric signatures of the target compound. Finally, a discussion on potential biological studies will be provided, suggesting initial in vitro assays to explore the compound's bioactivity based on the known properties of structurally related molecules.

Proposed Synthesis of this compound

Step 1: Synthesis of N,N-Dimethylsulfamide

The initial step focuses on the creation of the N,N-dimethylsulfamide intermediate. This can be achieved through the reaction of sulfuryl chloride with dimethylamine.

Protocol:

-

In a well-ventilated fume hood, a solution of dimethylamine (2.0 equivalents) in a suitable aprotic solvent, such as dichloromethane or diethyl ether, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled to 0 °C in an ice bath.

-

Sulfuryl chloride (1.0 equivalent) is dissolved in the same aprotic solvent and added dropwise to the dimethylamine solution with vigorous stirring. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction mixture is then washed sequentially with water, dilute hydrochloric acid, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N,N-dimethylsulfamide.

-

The crude product can be purified by vacuum distillation or recrystallization.

Causality: The reaction proceeds via a nucleophilic attack of dimethylamine on the electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion. The second equivalent of dimethylamine acts as a base to neutralize the hydrochloric acid byproduct.

Step 2: Alkylation of N,N-Dimethylsulfamide to Yield this compound

The second step involves the alkylation of the synthesized N,N-dimethylsulfamide with a haloacetic acid, such as bromoacetic acid, under basic conditions.

Protocol:

-

To a solution of N,N-dimethylsulfamide (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, a suitable base (1.1 equivalents) is added. Sodium hydride or potassium carbonate are appropriate choices.

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

-

A solution of bromoacetic acid (1.0 equivalent) in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or gently heated to 50-60 °C to expedite the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the solvent is removed under reduced pressure.

-

The residue is acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality: The base deprotonates the nitrogen atom of N,N-dimethylsulfamide, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of bromoacetic acid in an Sₙ2 reaction, displacing the bromide ion and forming the carbon-nitrogen bond.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.

Predicted Spectroscopic and Spectrometric Data

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the six protons of the two methyl groups (N(CH₃)₂), a singlet for the two protons of the methylene group (-CH₂-), and a broad singlet for the acidic proton of the carboxylic acid (-COOH). The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | A signal for the carbon of the methyl groups, a signal for the methylene carbon, and a signal for the carbonyl carbon of the carboxylic acid. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp and strong absorption around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid, and strong absorptions in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions corresponding to the asymmetric and symmetric SO₂ stretching of the sulfamoyl group, respectively. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₄H₉NO₄S, MW: 167.18 g/mol ). |

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

-

Prepare a sample of the purified product as a KBr pellet or as a thin film on a salt plate.

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Proposed Biological Studies

Given the prevalence of the sulfonamide motif in bioactive compounds, this compound is a candidate for a range of biological screenings. The presence of the carboxylic acid group also opens avenues for its potential role as a metabolic inhibitor or an antagonist of receptors that bind acidic ligands.

In Vitro Cytotoxicity Screening

An initial assessment of the compound's general toxicity is crucial.

Protocol: MTT Assay

-

Seed various human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: This assay will provide a preliminary indication of the compound's potential as an anticancer agent and its general cytotoxic profile.

Antibacterial Activity Screening

The historical success of sulfonamides as antibacterial agents warrants an investigation into the antimicrobial properties of this compound.

Protocol: Broth Microdilution Assay

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing bacterial growth medium.

-

Inoculate each well with a standardized suspension of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Rationale: This assay will determine if the compound possesses any antibacterial activity and its spectrum of action.

Enzyme Inhibition Assays

Many sulfonamide-containing drugs function as enzyme inhibitors. Screening this compound against a panel of relevant enzymes could uncover specific molecular targets.

Example Target: Carbonic Anhydrases

Carbonic anhydrases are a family of enzymes that are targets for various drugs.

Protocol:

-

A commercially available carbonic anhydrase inhibitor screening kit can be utilized.

-

The assay typically involves the measurement of the esterase activity of carbonic anhydrase in the presence and absence of the test compound.

-

A range of concentrations of this compound would be tested to determine its inhibitory potency (IC₅₀).

Rationale: This targeted assay can reveal if the compound has a specific mechanism of action, which is a critical step in drug development.

Diagram of a Hypothetical Biological Signaling Pathway Interaction:

Sources

- 1. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 2. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dimethylsulfamoyl-acetic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Dimethylsulfamoyl-acetic acid (CAS No: 1010816-12-2), a molecule of interest in contemporary chemical and pharmaceutical research. While extensive experimental data for this specific compound is not widely published, this document synthesizes predicted data from validated computational models, outlines plausible synthetic routes, and details robust experimental protocols for the empirical determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical framework for the characterization of this compound. We will delve into its structural attributes, predicted properties such as pKa, logP, solubility, and melting point, and provide a detailed analysis of its expected spectroscopic characteristics. Furthermore, this document presents standardized, step-by-step methodologies for experimental verification, empowering researchers to generate reliable data in their own laboratories.

Introduction and Molecular Overview

This compound, systematically named 2-(N,N-Dimethylsulfamoyl)acetic acid, is a bifunctional organic molecule incorporating both a carboxylic acid and a sulfonamide moiety. This unique combination of functional groups suggests a range of chemical behaviors and potential applications, particularly in medicinal chemistry where such scaffolds can interact with a variety of biological targets. The presence of the acidic proton on the carboxylic acid and the polar sulfonamide group dictates its solubility, ionization state at physiological pH, and potential for hydrogen bonding.

A thorough understanding of its physicochemical properties is paramount for any research or development endeavor. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and chemical reactivity. This guide will provide a detailed examination of these critical parameters.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive, publicly available experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. The following table summarizes the predicted properties of this compound, which serve as a crucial starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C₄H₉NO₄S | - |

| Molecular Weight | 167.18 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| pKa | 3.11 ± 0.10 | [1] |

| logP (Octanol-Water Partition Coefficient) | 0.0432 | [2] |

| Boiling Point | 322.2 ± 44.0 °C (at 760 mmHg) | [1][3] |

| Density | 1.423 ± 0.06 g/cm³ | [1] |

Expert Insights: The predicted pKa of approximately 3.11 suggests that the carboxylic acid is the primary ionizable group and that the compound will be predominantly in its anionic (carboxylate) form at physiological pH (7.4). This has significant implications for its solubility and interaction with biological membranes. The low predicted logP value indicates a high degree of hydrophilicity, which is consistent with the presence of the polar sulfonamide and carboxylic acid functional groups.

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Plausible Synthetic Protocol:

-

Formation of the Enolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, ethyl acetate is added slowly to form the corresponding enolate.

-

Reaction with Dimethylsulfamoyl Chloride: A solution of dimethylsulfamoyl chloride in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Work-up and Purification of the Ester Intermediate: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ethyl 2-(N,N-dimethylsulfamoyl)acetate can be purified by column chromatography.

-

Hydrolysis to the Carboxylic Acid: The purified ester intermediate is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction mixture is then acidified with 1M HCl, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Experimental Determination of Physicochemical Properties

To complement the predicted data, rigorous experimental determination of the key physicochemical properties is essential. The following section provides detailed, self-validating protocols for characterizing this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10 or similar)

-

Capillary tubes

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially, and then reduce to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

-

Perform the measurement in triplicate to ensure reproducibility.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[4]

Sources

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Cellular Mechanism of Action of Dimethylsulfamoyl-acetic Acid

Preamble: Charting a Course for a Novel Small Molecule

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a well-defined mechanism of action is both systematic and exploratory. This guide concerns itself with 2-(N,N-Dimethylsulfamoyl)acetic acid, a small molecule not yet characterized for its biological activity. The absence of established data presents a unique opportunity to build a research framework from first principles. This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a dynamic guide to investigating the potential cellular mechanisms of this compound, grounded in its distinct chemical features: a sulfonamide group and a carboxylic acid moiety.

Our approach is rooted in a series of logical hypotheses, each supported by robust, self-validating experimental protocols. We will proceed with intellectual rigor, treating Dimethylsulfamoyl-acetic acid as a chemical probe to uncover potential biological targets and pathways.

Part 1: Foundational Profile - Physicochemical Properties and Cellular Entry

Before elucidating a molecule's intracellular action, we must first consider its ability to reach its potential targets. The structure of this compound suggests it is a polar, weakly acidic compound.

-

The Sulfonamide Moiety : The sulfonamide group is a cornerstone in medicinal chemistry, present in a vast array of therapeutics.[1] It is known to engage in hydrogen bonding and can act as a zinc-binding group in metalloenzymes.[2][3] Its presence influences the molecule's polarity and solubility.

-

The Acetic Acid Moiety : The carboxylic acid group will be ionized at physiological pH, conferring a negative charge. This has significant implications for membrane permeability.

Given these features, passive diffusion across the lipid bilayer is likely to be limited. Cellular uptake may be facilitated by membrane transporters, such as monocarboxylate transporters (MCTs) which are often upregulated in cancer cells.[4] The uptake of sulfonamides into cells can be influenced by pH gradients across the cell membrane.[5]

Initial Experimental Workflow: Assessing Cellular Uptake

A logical first step is to determine if and how this compound enters the target cells. This can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify intracellular concentrations of the compound over time.

Caption: Workflow for quantifying cellular uptake of the compound.

Part 2: Hypothesized Mechanisms of Action & Experimental Validation

Based on the compound's structural motifs, we can formulate several primary hypotheses for its mechanism of action. Each hypothesis is paired with a comprehensive experimental strategy.

Hypothesis A: Alteration of Cellular Metabolism via the Acetic Acid Moiety

The acetic acid component of the molecule is a potential substrate for cellular metabolism. Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes, feeding into the citric acid cycle and lipid synthesis.[6][7] In some cancer cells, particularly under hypoxic conditions, acetate becomes a crucial carbon source.[7] Exogenous acetate has been shown to induce metabolic shifts, increasing oxygen consumption and reactive oxygen species (ROS) production, which can lead to growth arrest in cancer cells.[4][8][9]

Core Postulate: this compound, upon entering the cell, is metabolized or otherwise interferes with central carbon metabolism, leading to bioenergetic stress and altered cell fate.

To test this hypothesis, we must quantify the flow of carbon through the central metabolic pathways. ¹³C-MFA is the gold standard for this purpose.[10][11]

-

Cell Culture and Labeling:

-

Culture cancer cells (e.g., HCT116, A549) in standard medium.

-

At the start of the experiment, switch to a medium containing a ¹³C-labeled substrate, such as [U-¹³C₆]glucose or [U-¹³C₅]glutamine.

-

Treat one set of cultures with a vehicle control and another with this compound (at a concentration determined by prior dose-response curves).

-

Incubate the cells for a duration sufficient to reach isotopic steady state (typically 18-24 hours for mammalian cells).[12]

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately quench metabolism by adding an ice-cold 80:20 methanol:water solution.[12]

-

Scrape the cells, collect the suspension, and centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Analysis by GC-MS or LC-MS:

-

Analyze the metabolite extracts to determine the mass isotopomer distributions (MIDs) for key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.

-

-

Computational Flux Estimation:

-

Use specialized MFA software (e.g., INCA, METRAN) to fit the measured MIDs to a metabolic network model.[13] This will calculate the intracellular flux values.

-

Caption: High-level workflow for ¹³C Metabolic Flux Analysis.

Data Interpretation:

| Experimental Outcome | Potential Interpretation |

| Increased flux into the TCA cycle from acetate-derived acetyl-CoA | The compound is being used as a metabolic substrate. |

| Decreased glycolytic flux and increased oxygen consumption rate (OCR) | A shift from glycolysis to oxidative phosphorylation, potentially leading to oxidative stress.[8] |

| No significant change in central carbon metabolism | The primary mechanism is likely not metabolic reprogramming. |

Hypothesis B: Direct Enzyme Inhibition via the Sulfonamide Moiety

The sulfonamide group is a well-established pharmacophore, particularly known for its ability to act as a zinc-binding group in the active site of metalloenzymes, most notably the carbonic anhydrases (CAs).[2][14] Sulfonamides can act as competitive inhibitors of the natural substrate.[15]

Core Postulate: The sulfonamide group of this compound binds to the active site of a key enzyme (or class of enzymes), inhibiting its function and disrupting a critical cellular process.

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding to a purified protein.[16][17] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).

-

Protein and Compound Preparation:

-

Obtain purified candidate target proteins (e.g., various carbonic anhydrase isoforms).

-

Prepare a solution of the protein in a suitable buffer.

-

Prepare serial dilutions of this compound.

-

-

Assay Setup:

-

In a 96-well PCR plate, mix the protein solution, the test compound, and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[18]

-

Include a no-ligand control.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, increasing the temperature in small increments (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[19]

-

Monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve.

-

The Tₘ is the midpoint of the transition. A significant positive shift in Tₘ in the presence of the compound indicates binding.

-

If a binding hit is identified via TSA, the next step is to confirm functional inhibition and determine the kinetic parameters.

-

Assay Setup:

-

Prepare a reaction mixture containing the purified target enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of this compound.

-

Include a control with no inhibitor.

-

-

Reaction Monitoring:

-

Initiate the enzymatic reaction and monitor the formation of the product over time using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot V₀ against substrate concentration to generate Michaelis-Menten plots.

-

Use these plots (or their linearized forms, e.g., Lineweaver-Burk) to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive). Understanding the kinetics of the drug-target interaction is crucial for lead optimization.[20][21][22][23][24]

-

Hypothesis C: Disruption of Cellular Ion Homeostasis

Small, charged molecules can interact with ion channels or transporters on the cell membrane, altering ion flux and disrupting the membrane potential. This can have profound effects on cell signaling, viability, and excitability.

Core Postulate: this compound interacts with one or more ion channels, leading to aberrant ion flow and subsequent cytotoxicity.

Automated patch-clamp systems allow for the screening of compounds against a panel of ion channels in a higher-throughput format than traditional manual patch-clamping.[25][26][27][28]

-

Cell Preparation:

-

Use cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing specific sodium, potassium, or calcium channels).

-

-

Automated Patch-Clamp Procedure:

-

Cells are automatically captured on a planar patch-clamp chip.

-

A whole-cell configuration is established.

-

A specific voltage protocol is applied to elicit channel activity (currents).

-

The test compound is applied via a microfluidic system, and the effect on the ion current is recorded.

-

-

Data Analysis:

-

Measure parameters such as peak current amplitude, activation, and inactivation kinetics before and after compound application.

-

Generate concentration-response curves to determine the IC₅₀ for channel block.

-

Caption: Workflow for automated patch-clamp screening.

Part 3: A Perspective from Fragment-Based Drug Discovery (FBDD)

Given its low molecular weight, this compound is an ideal candidate to be considered a "fragment." FBDD is a powerful strategy where low-complexity, low-affinity fragments are identified and then optimized into high-affinity leads.[29][30][31][32][33] The initial hypotheses and screening methods described above (especially TSA) are integral to FBDD.

Should initial cell-based assays (e.g., MTT, flow cytometry for apoptosis) show any biological activity, but the affinity for a specific target is weak, an FBDD approach would be warranted.[34][35][36][37][38] The goal would be to use structural biology (X-ray crystallography or NMR) to determine how the fragment binds to its target and then synthetically elaborate the molecule to engage with nearby pockets on the protein surface, thereby increasing potency and selectivity.

Conclusion: A Framework for Discovery

This guide has laid out a multi-pronged, hypothesis-driven strategy to elucidate the potential mechanism of action of this compound. By systematically investigating its effects on cellular metabolism, its potential as an enzyme inhibitor, and its interaction with ion channels, researchers can build a comprehensive profile of this novel compound. The key to this process is not to assume a single mechanism but to remain open to multiple possibilities, letting the experimental data guide the narrative. Each protocol described herein is a self-validating system, designed to provide clear, interpretable data that will either support or refute the guiding hypothesis, paving the way for future drug development efforts.

References

- Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(9), 1155–1163.

-

Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Retrieved from [Link]

- Trivedi, R., & Singh, A. (2023). Role of Acetate in Fat Metabolism and Cancer Development. Cureus, 15(7), e42614.

- Guo, Y., et al. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(9), 1155-1163.

- Lopes, E. B., et al. (2021). Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. Frontiers in Oncology, 11, 636492.

- Kanao, H., et al. (2022). Acetic acid is an oxidative stressor in gastric cancer cells. Journal of Clinical Biochemistry and Nutrition, 71(3), 206–211.

-

Frontiers Media SA. (2024). Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery. Retrieved from [Link]

-

Universal Publication Index. (2024). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Retrieved from [Link]

- Sahuri-Arisoylu, M., et al. (2021). Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. Frontiers in Oncology, 11, 636492.

-

NIH. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. Retrieved from [Link]

- Kamphorst, J. J. (2014).

-

Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

-

Axxam SpA. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

-

Infectious Disease. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Retrieved from [Link]

- Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(4), 1-11.

-

Bio-protocol. (2021). Thermal shift assay. Retrieved from [Link]

-

ResearchGate. (n.d.). A patch clamp assay for screening small molecule blockers.... Retrieved from [Link]

-

ResearchGate. (2018). MTT assay compare with Flow cytometry?. Retrieved from [Link]

- Wegerer, A., et al. (2008). A mechanistical model for the uptake of sulfonamides by bacteria. Journal of Environmental Science and Health, Part B, 43(8), 713-720.

-

Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Retrieved from [Link]

-

Taylor & Francis Online. (2018). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Retrieved from [Link]

-

NIH. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Retrieved from [Link]

-

ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from [Link]

-

NIH. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Retrieved from [Link]

-

NIH. (2013). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

-

YouTube. (2024). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. Retrieved from [Link]

-

ACS Publications. (2024). Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells. Retrieved from [Link]

-

ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Retrieved from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

ResearchGate. (2019). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved from [Link]

-

Taylor & Francis Online. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

-

ResearchGate. (2013). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

-

NIH. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Retrieved from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]

-

Fragment-Based Drug Discovery Consortium. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

-

NIH. (2015). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]

-

SpringerLink. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

NIH. (2020). Fragment-based drug discovery: opportunities for organic synthesis. Retrieved from [Link]

-

Frontiers. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

-

Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

Sources

- 1. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanistical model for the uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Acetate in Fat Metabolism and Cancer Development [artofhealingcancer.com]

- 7. On Biology Acetate helps hypoxic cancer cells get fat [blogs.biomedcentral.com]

- 8. Frontiers | Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. isotope.com [isotope.com]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. axxam.com [axxam.com]

- 18. bio-rad.com [bio-rad.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Frontiers | Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery [frontiersin.org]

- 24. universalpublicationhouse.com [universalpublicationhouse.com]

- 25. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Patch Clamp Protocol [labome.com]

- 27. docs.axolbio.com [docs.axolbio.com]

- 28. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 29. astx.com [astx.com]

- 30. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 31. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 33. Fragment-Based Drug Discovery | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]

- 34. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 36. Cell viability assays | Abcam [abcam.com]

- 37. researchgate.net [researchgate.net]

- 38. 细胞活力和增殖测定 [sigmaaldrich.com]

Unlocking the Therapeutic Promise of Dimethylsulfamoyl-acetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: A Strategic Convergence of Pharmacophores

In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores. The Dimethylsulfamoyl-acetic acid scaffold represents a compelling, yet underexplored, frontier in this endeavor. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this chemical class. By dissecting the known biological activities of its constituent moieties—the sulfamoyl group and the acetic acid derivative—we can construct a robust hypothesis-driven approach to unlock its promise.

The sulfonamide functional group is a cornerstone of a multitude of approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, diuretic, anti-diabetic, and antibacterial properties.[1][2] Notably, several selective COX-2 inhibitors, a key class of anti-inflammatory agents, feature a sulfonamide moiety.[3] This is often attributed to the group's ability to engage in crucial hydrogen bonding interactions within enzyme active sites.[4][5] Concurrently, the aryl acetic acid motif is the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[6] The convergence of these two pharmacophores in the this compound structure provides a strong rationale for investigating its potential as a novel therapeutic agent, particularly in the realms of inflammation, cancer, and infectious diseases.

This guide will delineate a structured pathway for the synthesis, in vitro screening, and in vivo evaluation of this compound derivatives, empowering research teams to navigate the complexities of early-stage drug discovery with a scientifically rigorous and efficient methodology.

Hypothesized Mechanisms of Action and Therapeutic Targets

The structural characteristics of this compound derivatives suggest several plausible mechanisms of action and therapeutic targets. The presence of the sulfonamide group, a known zinc-binding moiety in several metalloenzymes, and the carboxylic acid function, pivotal for the activity of numerous enzyme inhibitors, allows for the formulation of targeted screening strategies.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

A primary hypothesis is that this compound derivatives may function as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] The mechanism likely involves the inhibition of prostaglandin synthesis.[1] Selective inhibition of COX-2 over COX-1 is a desirable attribute for minimizing the gastrointestinal side effects associated with traditional NSAIDs.[7]

Caption: Hypothesized COX inhibition pathway.

Anticancer Activity: Modulating Key Signaling Pathways

The sulfonamide moiety is present in various anticancer agents that target critical signaling pathways.[8] A plausible hypothesis is that this compound derivatives could inhibit pathways such as the STAT3 signaling cascade, which is often overactive in many cancers.[8]

Caption: Potential inhibition of the STAT3 signaling pathway.

Synthetic Strategies: A Generalized Approach

The synthesis of a library of this compound derivatives can be approached through a convergent synthesis strategy. The following is a generalized, two-step protocol that can be adapted and optimized for the creation of a diverse range of analogs.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Sulfamoylation: Cool the solution in an ice bath (0 °C). Add chlorosulfonyl acetyl chloride dropwise to the cooled solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Protocol 2: Derivatization of the Acetic Acid Moiety

Further diversification can be achieved by derivatizing the carboxylic acid group to form esters, amides, or other functionalities.

-

Esterification/Amidation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC/HOBt or DCC).

-

Nucleophilic Addition: Add the desired alcohol or amine to the reaction mixture.

-

Reaction and Purification: Stir the reaction at room temperature until completion (monitored by TLC). The work-up and purification will be dependent on the specific derivative but will generally involve aqueous extraction and column chromatography.

Caption: Generalized synthetic workflow.

In Vitro Evaluation: A Tiered Screening Cascade

A tiered approach to in vitro screening allows for the efficient identification of lead compounds while conserving resources.

Tier 1: Primary Screening

The initial screen should be broad to capture a range of potential activities.

| Assay | Therapeutic Area | Principle |

| COX-1/COX-2 Inhibition Assay | Anti-inflammatory | Measures the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes.[7] |

| MTT/MTS Cell Proliferation Assay | Anticancer | Assesses the effect of compounds on the viability of a panel of cancer cell lines (e.g., NCI-60 panel).[9][10] |

| Minimum Inhibitory Concentration (MIC) Assay | Antimicrobial | Determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12] |

Protocol 3: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use commercially available purified human COX-1 and COX-2 enzymes.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination and Detection: Stop the reaction after a defined period and measure the amount of PGE2 produced using an ELISA kit.

-

Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2 to determine potency and selectivity.

Tier 2: Secondary and Mechanistic Assays

Compounds that show promising activity in primary screens should be advanced to more specific and mechanistic assays.

| Assay | Therapeutic Area | Principle |

| Cytokine Release Assay (LPS-stimulated PBMCs) | Anti-inflammatory | Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from lipopolysaccharide-stimulated peripheral blood mononuclear cells.[13] |

| STAT3 Phosphorylation Assay (Western Blot/ELISA) | Anticancer | Detects the inhibition of STAT3 phosphorylation in cancer cells treated with the compounds.[8] |

| Bacterial/Fungal Biofilm Inhibition Assay | Antimicrobial | Quantifies the ability of compounds to prevent the formation of or eradicate established microbial biofilms. |

In Vivo Validation: Preclinical Efficacy Models

Promising candidates from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy and preliminary safety profile.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)

This is a standard and reproducible model of acute inflammation.[14][15]

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control group should be included.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table of In Vivo Models

| Model | Therapeutic Area | Endpoint Measurement |

| Carrageenan-Induced Paw Edema | Anti-inflammatory | Paw volume/thickness.[14][15] |

| Xenograft Tumor Model | Anticancer | Tumor volume and weight.[9] |

| Murine Thigh Infection Model | Antimicrobial | Bacterial burden (CFU/g of tissue). |

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. The strategic combination of the sulfamoyl and acetic acid moieties provides a strong rationale for exploring its potential in inflammation, oncology, and infectious diseases. This guide has outlined a systematic and comprehensive approach to this exploration, from initial hypothesis generation and synthesis to rigorous in vitro and in vivo evaluation.

Future work should focus on establishing a clear structure-activity relationship (SAR) by synthesizing a diverse library of derivatives. Advanced computational modeling and molecular docking studies can further refine the design of next-generation compounds with enhanced potency and selectivity. The methodologies detailed herein provide a robust foundation for research teams to unlock the full therapeutic potential of this promising class of molecules.

References

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical and Research Allied Sciences.

- Eze, P. M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).

- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM

- Bao, Z. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.

- Martínez-Rizo, A. B., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.

- Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–84.

- Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.

- Sulfonamides: Historical Discovery Development (Structure-Activity Rel

- Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical and Bio-Medical Science.

- Holbrook, S. Y., et al. (2019). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Molecular Cancer Therapeutics, 18(9), 1662–1673.

- Das, J., et al. (2021). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. RSC Advances, 11(23), 14036–14040.

- Gallardo-Vera, F., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets, 20(7), 490–502.

- Tan, S. C., & Yiap, B. C. (2009). Cancer Cell Lines Are Useful Model Systems for Medical Research.

- Abdel-Halim, H., et al. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. EBioMedicine, 102, 105072.

- Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Current Medicinal Chemistry.

- Zuozhigui, et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113362.

- Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Bioorganic & Medicinal Chemistry, 16(16), 7517–7525.

- Nessaib, M., et al. (2013). Synthesis of Substituted N-aryl-N-Sulfamoyloxazolidin-2-ones with Potential Antibacterial Activity. Letters in Organic Chemistry, 10(8), 583–589.

- Huang, Y., et al. (2022). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 10(12), 4058–4072.

- Jijith, U. S., & Jayakumari, S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 11(Special Issue 4), 1–4.

- Bower, J. F., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(80), 65301–65310.

- Sulfonamides. (2023). Drugs.com.

- Mathew, G. E., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(15), 5857.

- Shirai, Y., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(6), 1329–1332.

- Jijith, U.S., & Jayakumari, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Asian Journal of Pharmaceutical and Clinical Research, 11(4), 1-4.

- Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21338–21348.

- Screening Strategies to Identify New Antibiotics. (2012). Current Drug Targets, 13(11), 1420–1433.

- Chen, L., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(22), 3639–3685.

- Screening models for inflamm

- Sulfonamide: Mechanism of Action & Uses. (2021). Study.com.

- Hennebelle, M., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(5), 1011–1023.

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1313.

- Chen, L., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(22), 3639-3685.

- Helle, J. A. (2007).

- Amit Lunkad. (2021). NSAIDs: SAR of Indole acetic acid. YouTube.

- Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186–228.

- Singh, S., & Asif, M. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4059-4074.

- Chatzikonstantinou, A. V., et al. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. International Journal of Molecular Sciences, 25(1), 543.

- Qin, H. L., et al. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 20(2), 91–110.

- Karczmarzyk, Z., et al. (2021).

Sources

- 1. drugs.com [drugs.com]

- 2. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ir.vistas.ac.in [ir.vistas.ac.in]

- 14. ijpras.com [ijpras.com]

- 15. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Dimethylsulfamoyl-acetic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the identification and exploitation of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and versatile biological activity are paramount. This technical guide delves into the burgeoning potential of dimethylsulfamoyl-acetic acid, a unique and strategic scaffold poised for significant impact in medicinal chemistry. We will explore its rational design, synthetic pathways, and diverse applications, with a particular focus on its role as a zinc-binding pharmacophore in metalloenzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable experimental protocols.

Introduction: The Rationale for a Novel Scaffold

The sulfamoyl group (R₂NSO₂) is a cornerstone in medicinal chemistry, celebrated for its ability to act as a bioisostere for other functional groups and for its intrinsic pharmacological properties.[1][2] Compounds containing this moiety exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[3] The N,N-dimethylsulfamoyl group, in particular, offers a unique combination of stability, polarity, and hydrogen bonding capabilities, which can be fine-tuned to optimize drug-target interactions.[4]

When coupled with an acetic acid linker, the resulting this compound scaffold presents a compelling platform for several reasons:

-

Zinc-Binding Potential: The sulfonamide moiety is a well-established zinc-binding group (ZBG), crucial for the inhibition of metalloenzymes.[5] The nitrogen atom of the sulfonamide can coordinate with the zinc ion present in the active site of enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).

-

Modulation of Physicochemical Properties: The inclusion of the dimethylsulfamoyl group can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for favorable pharmacokinetics.[6][7]

-

Synthetic Tractability: The scaffold allows for straightforward chemical modification at both the sulfamoyl and the carboxylic acid ends, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Structural Versatility: The acetic acid linker provides a flexible yet defined spacer to position appended chemical moieties for optimal interaction with target proteins.[8][9]

This guide will provide a comprehensive overview of the synthesis, key applications, and experimental evaluation of derivatives based on this promising scaffold.

Synthesis of the this compound Scaffold

The synthesis of 2-(N,N-dimethylsulfamoyl)acetic acid is a critical first step for its utilization as a scaffold. While a single, universally adopted protocol is not extensively documented, a robust and logical synthetic route can be constructed based on established principles of organic chemistry. The following protocol represents a plausible and well-reasoned approach.

Proposed Synthetic Pathway

A two-step process is proposed, starting from commercially available reagents. The first step involves the synthesis of N,N-dimethylsulfamoyl chloride, which is then reacted with a suitable two-carbon building block to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-(N,N-Dimethylsulfamoyl)acetic Acid

Step 1: Synthesis of N,N-Dimethylsulfamoyl Chloride

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.

-

Reagents: Charge the flask with sulfuryl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reaction: Cool the flask to 0 °C using an ice bath. Slowly add a solution of dimethylamine in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Filter the reaction mixture to remove any precipitated salts. The filtrate, containing the N,N-dimethylsulfamoyl chloride, can be used directly in the next step or purified by distillation.

Step 2: Synthesis of 2-(N,N-Dimethylsulfamoyl)acetic Acid

-

Reaction Setup: In a separate flask, prepare a solution of a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Addition of Reagents: To this suspension, add a solution of ethyl bromoacetate dropwise at 0 °C.

-

Reaction: To the resulting enolate, add the N,N-dimethylsulfamoyl chloride solution from Step 1. Allow the reaction to proceed at room temperature overnight.

-

Ester Hydrolysis: Quench the reaction with water and acidify to a pH of approximately 2 with dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers contain the ethyl ester of the desired product.

-

Final Product Formation: To hydrolyze the ester, treat the organic solution with an aqueous solution of a strong base (e.g., sodium hydroxide) and stir at room temperature. After completion, acidify the aqueous layer to precipitate the 2-(N,N-dimethylsulfamoyl)acetic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The purity can be assessed by standard analytical techniques such as NMR and mass spectrometry.

Medicinal Chemistry Applications

The this compound scaffold is particularly well-suited for the design of enzyme inhibitors, especially those targeting metalloenzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11] The sulfonamide group is a classic zinc-binding moiety for CA inhibitors.[5][12]

Derivatives of this compound can be designed to target specific CA isoforms. The dimethylsulfamoyl group can anchor to the zinc ion in the active site, while the acetic acid moiety can be functionalized to introduce "tail" groups that interact with residues in the active site cleft, thereby conferring isoform selectivity.[12]

Caption: Interaction of a this compound derivative with the carbonic anhydrase active site.

Anticancer Drug Development

Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10] Selective inhibitors of these isoforms are therefore promising anticancer agents. The this compound scaffold can be used to develop such inhibitors.

Furthermore, the acetic acid portion of the scaffold can be derivatized to incorporate moieties that target other cancer-related pathways, leading to multi-targeted or hybrid drugs.

Key Experimental Protocols

To evaluate the potential of novel derivatives of this compound, a series of in vitro assays are essential.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[13][14]

Protocol: Stopped-Flow CO₂ Hydrase Activity Assay

-

Reagents and Buffers: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). Prepare stock solutions of the purified CA isoforms and the test compounds.

-

Instrumentation: Use a stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes.

-

Assay Procedure: a. Equilibrate the enzyme solution and the buffer to the desired temperature (e.g., 25 °C). b. Mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in the stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator as the pH decreases due to the formation of protons during CO₂ hydration.

-

Data Analysis: Calculate the initial rate of the enzymatic reaction. Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds against various cancer cell lines can be assessed using standard cytotoxicity assays, such as the MTT or LDH release assay.[15]

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold and subsequent biological testing allows for the elucidation of SAR. For instance, varying the "tail" group attached to the acetic acid moiety can reveal which substituents enhance potency and selectivity for a particular enzyme isoform.

Table 1: Hypothetical SAR Data for this compound Derivatives as CA IX Inhibitors

| Compound ID | Tail Group (R) | CA II IC₅₀ (nM) | CA IX IC₅₀ (nM) | Selectivity Index (CA II/CA IX) |

| DMAA-01 | -OH | 250 | 150 | 1.67 |

| DMAA-02 | -NH₂ | 180 | 80 | 2.25 |

| DMAA-03 | -NH-Ph | 120 | 25 | 4.80 |

| DMAA-04 | -NH-Ph-4-F | 90 | 10 | 9.00 |

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform in medicinal chemistry. Its inherent properties as a zinc-binding moiety, coupled with its synthetic versatility, make it an attractive starting point for the development of novel enzyme inhibitors and other therapeutic agents. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of new chemical entities based on this scaffold. Future work in this area will likely focus on expanding the diversity of derivatives, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued investigation of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Whittington, D. A., Waheed, A., Ulmasov, B., Shah, G. N., Grubb, J. H., Sly, W. S., & Christianson, D. W. (2001). Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of Biological Chemistry, 276(27), 24733-24741. [Link]

-

Di Cesare Mannelli, L., Ghelardini, C., Carta, F., Angeli, A., & Supuran, C. T. (2014). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 38(12), 5768-5773. [Link]

-

Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Journal of Medicinal Chemistry, 57(19), 8146-8157. [Link]

-

Scozzafava, A., & Supuran, C. T. (2006). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3096-3100. [Link]

-

Angeli, A., Carta, F., & Supuran, C. T. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry, 13(20), 5679-5683. [Link]

-

Angeli, A., Carta, F., & Supuran, C. T. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry, 13(20), 5679-5683. [Link]

-

Rossi, M., Bonanno, F., Arcone, R., Stama, M. C., Masini, E., Carta, F., & Supuran, C. T. (2020). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry, 11(8), 947-958. [Link]

-

Morikawa, T., Ose, A., Takano, H., In, Y., Ishida, T., & Inoue, M. (2001). Design and synthesis of carboxylate inhibitors for matrix metalloproteinases. Chemical & Pharmaceutical Bulletin, 49(10), 1272-1278. [Link]

-

Vree, T. B., Hekster, Y. A., & Van der Kleijn, E. (1983). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. The Veterinary Quarterly, 5(2), 65-73. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]

-

Boron, W. F., & Musa-Aziz, R. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 198. [Link]

-

JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

-

Selam, J. L. (1997). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Diabetes & Metabolism, 23 Suppl 4, 39-43. [Link]

-

Slawinski, M., Kaeek, M., Rajmiel, Y., Khoury, L. R., & Shoseyov, O. (2022). Acetic Acid Enables Precise Tailoring of the Mechanical Behavior of Protein-Based Hydrogels. ACS Applied Materials & Interfaces, 14(35), 39863-39872. [Link]

-

Kim, J. K., Kim, Y. H., & Kim, J. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Molecules, 25(21), 5036. [Link]

-

Al-Mohammadi, M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International, 22(4), 1-19. [Link]

-

Sugita, O., Sugiyama, Y., Iwaki, M., & Hanano, M. (1985). Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. Journal of Pharmacokinetics and Biopharmaceutics, 13(4), 347-366. [Link]

-

protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

-

ResearchGate. (n.d.). Synthesis and SAR of α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. ResearchGate. [Link]

-

ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206). EMBL-EBI. [Link]

-

Semantic Scholar. (n.d.). Synthesis of the New Matrix Metalloproteinase Type-2 and Type-9 Inhibitor 1-{4-[(2,4-Dichlorobenzoyl)-Amino]Phenyl}Sulfonyl-(2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid and its Anticancer Activity in a Breast Adenocarcinoma Experimental Model. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

-

American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]

-

National Institutes of Health. (n.d.). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. NIH. [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

National Institutes of Health. (n.d.). Sulfilimines: An Underexplored Bioisostere for Drug Design?. NIH. [Link]

-

ResearchGate. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link]

-

SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

bioRxiv. (2024). Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. [Link]

-

Drug Design Org. (n.d.). Bioisosterism. [Link]

-

ResearchGate. (n.d.). Inorganic complexes with acetic acid as the ligand. ResearchGate. [Link]